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Compound of Interest

Compound Name:
(1R,2R)-N1,N1-

dimethylcyclohexane-1,2-diamine

CAS No.: 320778-92-5

Cat. No.: B3025401

Get Quote

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral vicinal diamine that holds

significant potential as a ligand in asymmetric catalysis and as a building block in the synthesis

of complex molecules. Its utility stems from the defined stereochemistry of its cyclohexane

backbone and the presence of both a primary and a tertiary amine, offering distinct

coordination properties.

A common point of confusion in the literature and commercial catalogs is the distinction

between (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its isomer, (1R,2R)-N,N'-

dimethylcyclohexane-1,2-diamine. The former possesses one primary and one tertiary amine,

while the latter has two secondary amines. This structural difference profoundly impacts their

physical properties, reactivity, and application. This guide will focus on the N1,N1-dimethyl

isomer while providing comparative data for the N,N'-dimethyl isomer to ensure clarity for

researchers in the field.

Physicochemical Properties: A Tale of Two Isomers
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The physical state and properties of these two isomers are notably different. (1R,2R)-N1,N1-
dimethylcyclohexane-1,2-diamine is consistently reported as a liquid by commercial

suppliers, whereas a definitive crystallographic study has established that (1R,2R)-N,N'-

dimethylcyclohexane-1,2-diamine is a hygroscopic crystalline solid at room temperature[1][2]

[3].

Table 1: Comparative Physicochemical Properties

Property
(1R,2R)-N1,N1-
dimethylcyclohexane-1,2-
diamine

(1R,2R)-N,N'-
dimethylcyclohexane-1,2-
diamine

CAS Number 320778-92-5[4][5] 68737-65-5[6]

Molecular Formula C₈H₁₈N₂[4][5] C₈H₁₈N₂[1][2]

Molecular Weight 142.24 g/mol [4][5] 142.24 g/mol [1][2]

Appearance
Colorless to light yellow

liquid[7]

White to light yellow low

melting solid[8]

Physical State Liquid
Highly hygroscopic crystalline

solid[1][2][3]

Boiling Point 180 °C[7] 83 °C / 13 mmHg[4][9]

Melting Point Not reported 39-44 °C[8]

Density 0.92 g/mL[7] 0.902 g/mL[8]

Optical Rotation Not reported
[α]D = -145° (c=4.47 in

chloroform)[8]

Synthesis and Spectroscopic Characterization
The synthesis of these chiral diamines requires stereocontrol and, in the case of the N1,N1-

dimethyl isomer, regioselective alkylation.

Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-
diamine
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A well-established, peer-reviewed synthesis starts from the commercially available (1R,2R)-

cyclohexanediamine. The primary amines are first converted to their corresponding

carbamates, which are then reduced to the di-secondary amine.

Experimental Protocol: Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine[1][2]

Carbamate Formation: To a solution of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate

in aqueous NaOH, two equivalents of ethyl chloroformate are added. The reaction mixture is

stirred vigorously until the formation of diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate is

complete.

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane), and the

organic layer is washed and dried.

Reduction: The purified dicarbamate is dissolved in a dry ethereal solvent (e.g., THF) and

treated with an excess of a strong reducing agent, such as lithium aluminum hydride

(LiAlH₄).

Work-up and Purification: The reaction is carefully quenched, and the product is isolated and

purified by distillation to yield (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a crystalline

solid.

Proposed Synthesis of (1R,2R)-N1,N1-
dimethylcyclohexane-1,2-diamine
A specific, peer-reviewed synthesis for the N1,N1-dimethyl isomer is not readily available in the

literature. However, based on established methods for selective N-alkylation of amines, a

robust protocol can be designed. The Eschweiler-Clarke reaction, which utilizes formic acid and

formaldehyde for methylation, is a classic and effective method that avoids over-alkylation to

the quaternary ammonium salt[10][11]. A modified procedure with careful control of

stoichiometry can favor mono-methylation followed by dimethylation of the same nitrogen.

Proposed Experimental Protocol: Selective Synthesis of (1R,2R)-N1,N1-
dimethylcyclohexane-1,2-diamine

Mono-protection (Optional but recommended for selectivity): To achieve high selectivity, one

of the amino groups of (1R,2R)-cyclohexanediamine can be transiently protected.
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Reductive Amination: The mono-protected diamine is then subjected to reductive amination

with two equivalents of formaldehyde and a suitable reducing agent (e.g., sodium

triacetoxyborohydride) to install the two methyl groups on the unprotected nitrogen.

Deprotection: The protecting group is removed under appropriate conditions to yield the

desired (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

Purification: The final product is purified by column chromatography or distillation.

Proposed Synthesis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

(1R,2R)-cyclohexanediamine Mono-protectionSelectivity Reductive Amination
(2 eq. Formaldehyde, NaBH(OAc)3) Deprotection (1R,2R)-N1,N1-dimethyl-

cyclohexane-1,2-diamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.

Spectroscopic Characterization
Detailed spectroscopic data for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is not

widely published. However, its expected spectral features can be inferred and would be crucial

for its characterization.

¹H NMR: One would expect distinct signals for the protons on the cyclohexane ring, with the

protons adjacent to the two different amino groups showing different chemical shifts. The

N(CH₃)₂ group would likely appear as a singlet, while the -NH₂ protons would be a broad

singlet, exchangeable with D₂O.

¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the six

carbons of the cyclohexane ring and the two methyl carbons of the dimethylamino group.

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine

(typically two bands around 3300-3400 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry: The molecular ion peak would be expected at m/z = 142.24.
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For comparison, the detailed NMR data for the C₂-symmetric (1R,2R)-N,N'-

dimethylcyclohexane-1,2-diamine has been reported[1][2]:

¹H NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H),

1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃).

¹³C NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂CH₂CHN), 30.8 (CH₂CHN), 33.7 (CH₃), 63.2

(CHN).

Chemical Properties and Applications in
Asymmetric Catalysis
The primary application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is as a chiral

ligand in asymmetric catalysis. The presence of two nitrogen atoms with different steric and

electronic environments (a primary and a tertiary amine) allows it to act as a bidentate ligand,

forming stable chelate complexes with various transition metals.

The chirality of the cyclohexane backbone is transferred to the catalytic center, enabling the

enantioselective synthesis of a wide range of products. The differential reactivity of the two

amine groups can also be exploited for the synthesis of more complex, unsymmetrical ligands.
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Role in Asymmetric Catalysis

Metal Center (e.g., Ru, Rh, Cu)

Enantiomerically Enriched Product

Catalytic Transformation

(1R,2R)-N1,N1-dimethyl-
cyclohexane-1,2-diamine

Coordination

Prochiral Substrate

Binding

Click to download full resolution via product page

Caption: Conceptual diagram of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine as a chiral

ligand.

Safety and Handling
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance. It

is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory

irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat, should be worn when handling this compound. It should be used in a well-

ventilated area or a chemical fume hood.
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Conclusion
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a valuable chiral building block with

significant potential in asymmetric synthesis. A clear understanding of its properties, as distinct

from its N,N'-dimethyl isomer, is crucial for its effective application. While detailed synthetic and

spectroscopic data in peer-reviewed literature is sparse, established chemical principles allow

for the design of reliable synthetic routes and the prediction of its characteristics. As the

demand for enantiomerically pure compounds continues to grow, the importance of such well-

defined chiral ligands is set to increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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